molecular formula C16H14BrF3 B1390575 Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- CAS No. 1099598-12-5

Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis-

Cat. No.: B1390575
CAS No.: 1099598-12-5
M. Wt: 343.18 g/mol
InChI Key: FKVYBVCCNZHWCL-UHFFFAOYSA-N
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Description

Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- is an organic compound characterized by the presence of bromine, trifluoromethyl, and phenyl groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- typically involves multi-step organic reactions. One common method includes the bromination of 1,1,1-trifluoro-2-phenylbutane, followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding phenols or quinones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the phenyl rings.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted phenylbutanes.

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of dehalogenated or hydrogenated products.

Scientific Research Applications

Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- is utilized in various fields of scientific research:

    Chemistry: As a building block in organic synthesis and as a reagent in the study of reaction mechanisms.

    Biology: In the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- exerts its effects depends on its application. In chemical reactions, the bromine and trifluoromethyl groups act as electron-withdrawing substituents, influencing the reactivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
  • (4-Fluoro-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
  • (4-Iodo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene

Uniqueness

Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired.

Properties

IUPAC Name

(4-bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3/c17-12-11-15(16(18,19)20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVYBVCCNZHWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197384
Record name 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099598-12-5
Record name 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099598-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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